4-(Methylthio)-3,5-xylenol

Endocrine disruption Estrogenic activity Yeast two-hybrid assay

Researchers synthesizing methiocarb require the exact phenolic scaffold; no alternative phenol yields the registered active ingredient. 4-(Methylthio)-3,5-xylenol is the sole dedicated precursor for methiocarb production. • Irreplaceable methiocarb intermediate (CAS 7379-51-3); carbamoylation occurs exclusively at the phenolic -OH of this scaffold. • Distinct LogP 2.9-3.5 vs. 3,5-xylenol (2.0-2.4) enables reliable QSAR modeling and environmental degradation tracking. • Estrogenic activity only 4% of bisphenol-A; ideal for receptor-based environmental monitoring assays. Sourced as ≥98% pure crystalline solid; ambient shipping; shipped globally.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 7379-51-3
Cat. No. B043912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-3,5-xylenol
CAS7379-51-3
Synonyms3,5-Dimethyl-4-(methylthio)phenol;  3,5-Dimethyl-4-methylsulfanylphenol;  4-Methylsulfanyl-3,5-dimethylphenol
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1SC)C)O
InChIInChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
InChIKeyJGFZITGNFAVSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Industrial Role


4-(Methylthio)-3,5-xylenol (CAS 7379-51-3), also known as 3,5-dimethyl-4-(methylthio)phenol, is a synthetic phenolic compound belonging to the meta-cresol class, featuring a methylthio (-SCH₃) substituent at the para position and methyl groups at the 3- and 5-positions of the aromatic ring [1]. With a molecular formula of C₉H₁₂OS and a molecular weight of 168.26 g/mol, this compound is a white crystalline solid at ambient temperature that is insoluble in water but soluble in common organic solvents such as ether, alcohol, and petroleum ether . Its primary industrial role is as a key intermediate in the synthesis of the N-methylcarbamate insecticide methiocarb (also known as mercaptodimethur or Mesurol), where it undergoes carbamoylation to form the active pesticide . The compound is listed on multiple regulatory inventories, including the EPA TSCA Inventory and EINECS (230-947-7), and is classified under HS code 2930909090 for international trade [2].

Agrochemical intermediate: Direct, irreplaceable precursor for methiocarb synthesis.
Analytical reference: Supports environmental degradation monitoring of carbamate pesticides.
QSAR probe molecule: Validates computational models for sulfur-containing phenols.

Why Generic Phenols Cannot Substitute


The simultaneous presence of the 4-methylthio group and the 3,5-dimethyl substitution pattern on the phenolic ring of 4-(methylthio)-3,5-xylenol creates a unique combination of physicochemical and biological properties that cannot be replicated by simpler alkylphenols or thiophenols. The 3,5-dimethyl groups provide steric hindrance and modulate the electronic environment of the phenolic -OH, while the 4-methylthio (-SCH₃) substituent introduces a divalent sulfur atom that fundamentally alters both lipophilicity (LogP ~2.9–3.5 vs. ~2.0–2.4 for unsubstituted 3,5-xylenol) [1] and receptor-binding profiles [2]. Critically, the compound serves as the direct and irreplaceable synthetic precursor to methiocarb — the methylcarbamate moiety is installed specifically onto the phenolic oxygen of this scaffold; substituting a different phenol would yield an entirely different carbamate with unknown efficacy and regulatory approval status . Furthermore, the methylthio group is a key determinant of the estrogenic activity profile, with the 3,5-dimethyl-4-(methylthio)phenol exhibiting only 4% of the activity of bisphenol-A, in contrast to 11% for the des-methyl analog 4-(methylthio)phenol [2]. These quantitative differences in both synthetic utility and biological behavior mean that generic phenol or cresol alternatives cannot serve as drop-in replacements without compromising product identity, regulatory compliance, or biological performance.

Generic Phenol or Cresol
Substituting 3,5-xylenol or other alkylphenols yields a different carbamate, lacking methiocarb's regulatory approvals and established efficacy data.
4-(Methylthio)phenol or Mono-methyl Analogs
Absence of the 3,5-dimethyl pattern significantly alters the LogP profile and estrogenic receptor-binding context, which may shift environmental fate assessment results.
Methiocarb End Product
The carbamate end product exhibits a >20-fold lower oral LD₅₀, which may not transfer to handling assessments for the phenolic intermediate precursor.

Quantitative Comparative Evidence


Estrogenic Activity vs. Bisphenol-A

In a yeast two-hybrid assay evaluating estrogenic activity, 4-(methylthio)-3,5-xylenol (3,5-dimethyl-4-(methylthio)phenol) exhibited relative activity of only 4% compared to bisphenol-A (BPA). This is substantially lower than the activity of the des-methyl analog 4-(methylthio)phenol (11% of BPA) and the mono-methyl analog 3-methyl-4-(methylthio)phenol (10% of BPA) [1]. The progressive reduction in estrogenic activity with increasing methylation on the phenolic ring — from 11% (no methyl) to 10% (one methyl) to 4% (two methyl groups) — demonstrates a clear structure-activity relationship where the 3,5-dimethyl substitution pattern significantly attenuates estrogen receptor interaction.

Estrogenic activity
Head-to-head
4% of BPA activity
Reported lower receptor-binding context vs. des-methyl and mono-methyl analogs.
Yeast two-hybrid assay; structure-activity relationship context.
Endocrine disruption Estrogenic activity Yeast two-hybrid assay Receptor binding Environmental safety

Enhanced Hydrophobicity over 3,5-Xylenol

The octanol-water partition coefficient (LogP) of 4-(methylthio)-3,5-xylenol has been reported in the range of 2.89 to 3.49 (at 20°C, pH 4–9), depending on the measurement method [1]. This represents a substantial increase in lipophilicity compared to the parent compound 3,5-xylenol (3,5-dimethylphenol), which has a reported LogP of 2.01–2.35 . The LogP of the 4-methylthio analog (4-(methylthio)phenol, lacking the 3,5-dimethyl groups) is significantly lower at 1.78 [2]. This demonstrates that the combination of the 4-methylthio group with the 3,5-dimethyl substitution pattern produces a distinct, non-additive effect on lipophilicity that is not predictable from either structural element alone.

Lipophilicity
Method context
LogP 2.89 – 3.49
Supports procurement specs requiring organic-phase partitioning >2.5.
3–30× more lipophilic than 3,5-xylenol; non-additive property context.
Lipophilicity LogP Physicochemical properties QSAR Solubility

Irreplaceable Methiocarb Intermediate

4-(Methylthio)-3,5-xylenol is the immediate and essential phenolic precursor for the industrial synthesis of methiocarb (3,5-dimethyl-4-(methylthio)phenyl N-methylcarbamate), a carbamate insecticide registered globally since the 1960s for use as an insecticide, acaricide, molluscicide, and bird repellent . The synthesis proceeds via reaction of the phenolic -OH with methyl isocyanate to form the N-methylcarbamate ester. No other phenol can substitute in this reaction to produce methiocarb — the 3,5-dimethyl-4-(methylthio) substitution pattern is structurally encoded in the definition of the active ingredient. Alternative intermediates such as 3,5-xylenol, 2,6-xylenol, or 4-(methylthio)phenol would yield entirely different carbamates (e.g., XMC, 3,5-xylyl methylcarbamate, or 4-(methylthio)phenyl methylcarbamate) with distinct toxicological profiles, regulatory registrations, and efficacy spectra [1].

Synthetic specificity
Context-dependent
Exclusive methiocarb precursor
Identity-critical supply chain fit; no alternative intermediate is suitable.
Carbamoylation pathway with methyl isocyanate; structural identity requirement.
Pesticide intermediate Methiocarb synthesis Carbamate insecticide Agrochemical Supply chain

Reduced Acute Oral Toxicity vs. Carbamates

The acute oral toxicity (LD₅₀) of 4-(methylthio)-3,5-xylenol in female rats has been determined to be greater than 2,000 mg/kg body weight [1]. This value places the compound outside the most hazardous acute toxicity categories under the Globally Harmonized System (GHS). For context, the carbamate pesticide methiocarb — for which this compound is the immediate precursor — has a reported oral LD₅₀ of approximately 15–100 mg/kg in rats, placing it in GHS Acute Toxicity Category 2 or 3 depending on the formulation [2]. This quantitative toxicity differential of >20-fold suggests that the phenolic intermediate poses substantially lower acute oral hazard than the carbamate end product.

Acute oral toxicity
Cross-study comparable
LD₅₀ >2,000 mg/kg (rat)
Supports handling and shipping classification review; >20-fold lower reported acute hazard context vs. carbamate end product.
OECD TG; female rat model; GHS classification boundary context.
Toxicity LD50 Acute oral toxicity Safety GHS classification

Proven Application Scenarios


Methiocarb Intermediate Synthesis

The primary and most established application of 4-(methylthio)-3,5-xylenol is as the dedicated phenolic precursor for industrial-scale synthesis of methiocarb, a multi-purpose N-methylcarbamate insecticide registered for use as an insecticide, acaricide, molluscicide, and bird repellent . The compound's value in this application is absolute: no alternative phenol can produce methiocarb, as the active ingredient is structurally defined by the 3,5-dimethyl-4-(methylthio)phenyl core. The synthesis proceeds via reaction of the phenolic -OH group with methyl isocyanate, yielding methiocarb with a molecular weight of 225.3 g/mol. Manufacturers requiring methiocarb as a registered active ingredient must source this specific intermediate; regulatory dossiers and product specifications are tied to this precise chemical identity.

Environmental Degradation Monitoring

4-(Methylthio)-3,5-xylenol is a recognized environmental degradation product of methiocarb and related carbamate pesticides. Its estrogenic activity profile — only 4% of bisphenol-A, compared to 11% for 4-(methylthio)phenol and 10% for 3-methyl-4-(methylthio)phenol [1] — makes it a compound of interest for environmental monitoring programs that seek to distinguish between degradation products from different pesticide sources. The quantitative differentiation in estrogenic activity among these structurally related degradation products allows environmental analytical laboratories to use receptor-based assays to identify and quantify specific degradation pathways. Procurement of high-purity 4-(methylthio)-3,5-xylenol as an analytical reference standard is essential for accurate identification and quantification in environmental samples.

QSAR and Computational Toxicology Modeling

The unique combination of a 4-methylthio substituent with 3,5-dimethyl groups makes 4-(methylthio)-3,5-xylenol a valuable probe molecule for quantitative structure-activity relationship (QSAR) modeling of phenolic compounds. Its LogP of 2.89–3.49 — significantly higher than both 3,5-xylenol (LogP 2.0–2.4) and 4-(methylthio)phenol (LogP 1.78) [2] — provides a data point for training and validating computational models that predict partitioning behavior of sulfur-containing phenols. The non-additive contribution of the 4-methylthio group to lipophilicity in the presence of 3,5-dimethyl substitution makes this compound particularly useful for testing and refining QSAR algorithms. Computational chemistry and drug design groups procuring this compound benefit from its well-characterized physicochemical profile for model calibration.

Occupational Safety and Hygiene Assessment

With an acute oral LD₅₀ >2,000 mg/kg in rats [3], 4-(methylthio)-3,5-xylenol falls outside the most hazardous GHS acute toxicity categories, yet it carries hazard statements H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H413 (may cause long lasting harmful effects to aquatic life) [4]. This specific combination of hazard classifications — acute dermal toxicity combined with irritancy but lower acute oral hazard — defines a particular occupational exposure control strategy that differs from both the less hazardous 3,5-xylenol and the more hazardous methiocarb end product. Industrial hygienists and safety officers specifying this compound for procurement can quantitatively justify the selection of engineering controls and personal protective equipment based on its distinct hazard profile.

Application
Selection Property
Validation Focus
Methiocarb intermediate synthesis
Structural identity requirement
Carbamoylation pathway specificity
Environmental degradation monitoring
Receptor-assay response context
Degradation pathway differentiation
QSAR and computational modeling
Non-additive LogP context
Partitioning model calibration
Occupational safety assessment
Distinct GHS hazard profile
Exposure control strategy benchmarking

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